2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione

Description

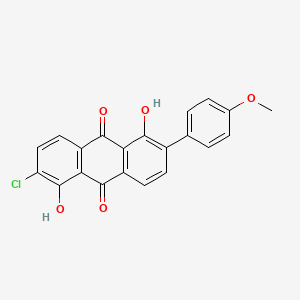

2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione is a substituted anthraquinone derivative characterized by:

- Chloro substitution at position 2.

- Dihydroxy groups at positions 1 and 3.

- A 4-methoxyphenyl group at position 5.

This compound belongs to a class of anthraquinones known for diverse biological activities, including anticancer and enzyme inhibition properties.

Propriétés

Numéro CAS |

92753-68-9 |

|---|---|

Formule moléculaire |

C21H13ClO5 |

Poids moléculaire |

380.8 g/mol |

Nom IUPAC |

2-chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione |

InChI |

InChI=1S/C21H13ClO5/c1-27-11-4-2-10(3-5-11)12-6-7-13-16(18(12)23)19(24)14-8-9-15(22)21(26)17(14)20(13)25/h2-9,23,26H,1H3 |

Clé InChI |

KURRZADNMBTVAX-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione can be achieved through several methods:

Analyse Des Réactions Chimiques

2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of the compound "2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione":

Basic Information

- CAS Number: 92753-68-9

- It is an aryl compound .

- Molecular Formula: C21H13ClO5

- Molecular Weight: 380.77

- Purity: Standard purity is 97%

Potential Applications and Research Areas

While the search results do not provide extensive details specifically on the applications of "this compound," they do offer some related information:

- Related Compound Information: Mentions of similar compounds like 1,4-Diamino-6-chloro-2-(m-tolyloxy)anthracene-9,10-dione, which belongs to the anthraquinone family, suggest potential applications based on this class of compounds. Anthraquinones are known for applications in dyes, pigments, and pharmaceuticals.

- Applications of Similar Anthraquinones: Similar compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. They are also used in the production of dyes and pigments due to their vibrant color properties and stability.

- Biological Activity: 1,4-Diamino-6-chloro-2-(3-methylphenoxy)anthracene-9,10-dione has demonstrated anticancer activity by inducing apoptosis in cancer cell lines, antimicrobial effects by inhibiting the growth of Gram-positive bacteria, and enzyme inhibition by inhibiting topoisomerase activity.

Other Relevant Compounds

- 2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazine: (CAS No. 1440-00-2) is used as an intermediate of Bemotrizinol, an active UV absorber ingredient in sunscreen creams and formulations .

- 2-chloro-1,5,8-trihydroxyanthracene-9,10-dione: CAS Number is 57039-68-6 and Molecular Weight is 290.65500 .

Mécanisme D'action

The mechanism of action of 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and emit fluorescence, making it useful in imaging applications. Its molecular structure allows it to interact with various biological molecules, making it a potential candidate for use in photodynamic therapy .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

Hydroxyl Group Arrangement

- 1,5-Dihydroxy vs. 1,4-Dihydroxy: The 1,5-dihydroxy configuration in the target compound contrasts with 2-chloro-1,4-dihydroxyanthracene-9,10-dione (CAS 81-53-8), where hydroxyls are at positions 1 and 4 . Hydroxyl positions influence hydrogen-bonding interactions. For example, phenolic groups at positions 1 and 5 in similar anthraquinones form hydrogen bonds with glutamine side chains in protein targets, enhancing binding affinity .

Chloro Substitution

- Chlorine at position 2 introduces electron-withdrawing effects, stabilizing the anthraquinone core. Comparable chloro-substituted compounds, such as 1-chloro-5-(dodecylthio)anthracene-9,10-dione, exhibit altered reactivity and solubility due to this substituent .

Methoxyphenyl vs. Other Aryl Groups

- The 4-methoxyphenyl group at position 6 enhances lipophilicity (predicted XlogP ~7.3) compared to hydroxylated or amino-substituted analogues .

Physicochemical Properties

Melting Points

- The structurally related compound 1-hydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione (compound 27 in ) has a melting point of 209.5°C , suggesting that the absence of a chloro substituent and additional hydroxyl groups may lower thermal stability compared to the target compound .

Molecular Weight and Hydrophobicity

- The target compound’s molecular weight (~400–450 g/mol) is comparable to 2-chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione (454.10 g/mol) .

- Its 4-methoxyphenyl group likely increases hydrophobicity (XlogP ~7.3) relative to hydroxylated derivatives like 1,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione (compound 11 in ), which has higher polarity due to multiple hydroxyl groups .

Anticancer Potential

- Mitoxantrone (a 1,4-diaminoanthraquinone) demonstrates potent anticancer activity but suffers from cardiotoxicity. The target compound’s 1,5-dihydroxy groups and chloro substitution may mitigate this by altering DNA intercalation dynamics or redox cycling .

Enzyme Inhibition

- Fungal-derived anthraquinones with 1,5-dihydroxy and methoxy substituents (e.g., compound 11 in ) inhibit α-glucosidase (IC50: 68.7–210.1 μM), suggesting that the target compound’s substitution pattern may similarly modulate enzymatic activity .

Activité Biologique

2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing data from various studies and presenting findings on its efficacy against different biological targets.

- Molecular Formula : C21H16ClO5

- Molecular Weight : 376.81 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical responses. The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.

Anticancer Activity

A systematic review of anthraquinone derivatives highlighted that compounds similar to this compound exhibit significant cytotoxicity against various human cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Apoptosis induction |

| Similar Anthraquinone Derivative | HepG2 | 1.23 | Cell cycle arrest |

Research indicates that this compound demonstrates selective cytotoxicity towards breast cancer (MCF-7) and liver cancer (HepG2) cell lines, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies show that it possesses antibacterial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted by Yang et al. assessed the effects of various anthraquinone derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis and cell cycle arrest . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of anthraquinone derivatives found that compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What synthetic strategies are employed to prepare 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione?

Methodological Answer:

Synthesis typically involves sequential functionalization of the anthraquinone core. A common approach includes:

- Chlorination and Hydroxylation: Start with 1,5-dichloroanthraquinone (1), as demonstrated in thiol-substitution reactions . Chlorine atoms at positions 1 and 5 serve as leaving groups for nucleophilic substitution.

- Methoxyphenyl Introduction: Utilize Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the 4-methoxyphenyl group at position 6. For hydroxylation, C–H activation protocols (e.g., rhodium-catalyzed oxygenation) can introduce hydroxy groups at positions 1 and 5, as shown in anthracene-9,10-dione derivatives .

- Purification: Recrystallization in solvent mixtures (e.g., DMF:ethanol) ensures purity, with yields monitored via TLC .

Advanced: How do substituent positions and electronic effects influence DNA intercalation mechanisms?

Methodological Answer:

Substituent positioning dictates intercalation mode, as shown in kinetic and thermodynamic studies:

- Classical vs. Threading Modes: 1,4- or 1,8-substituted derivatives intercalate with substituents in the same groove (classical), while 1,5-substituted analogs adopt a threading mode (one substituent per groove) .

- Electron-Donating Groups: Methoxy and hydroxy groups enhance π-π stacking with DNA bases. Stopped-flow kinetics reveal slower association/dissociation rates (~10-fold) for threading intercalators due to steric constraints .

- Experimental Validation: Use calf thymus DNA and alternating AT/GC polymers to compare binding constants (via UV-Vis or fluorescence quenching) and salt concentration effects on rate constants .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR identify substituent positions and hydrogen bonding (e.g., hydroxy protons at δ 10-12 ppm). 2D techniques (HMQC, HMBC) confirm connectivity in complex derivatives .

- IR Spectroscopy: Detect functional groups (e.g., C=O stretching ~1670 cm⁻¹ for quinones, O–H stretching ~3200 cm⁻¹) .

- UV-Vis Analysis: Anthraquinone derivatives exhibit strong absorbance at 250-300 nm (π→π* transitions) and 400-500 nm (n→π*), with shifts indicating substituent electronic effects .

Advanced: What kinetic and thermodynamic parameters govern DNA binding of substituted anthraquinones?

Methodological Answer:

- Association/Dissociation Rates: Stopped-flow kinetics measure rate constants (kₐ and kᵢ) under varying ionic strengths. Threading intercalators exhibit lower kₐ (~10⁴ M⁻¹s⁻¹) due to dual-groove penetration .

- Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies ΔH and ΔS. Anthraquinones with polar substituents (e.g., –OH) favor enthalpy-driven binding, while hydrophobic groups increase entropy contributions .

- Salt-Dependence: Plot log kₐ vs. log [Na⁺] to determine polyelectrolyte contributions. Threading modes show reduced salt sensitivity compared to classical intercalators .

Basic: What environmental and toxicological precautions are necessary for handling this compound?

Methodological Answer:

- Environmental Persistence: Anthraquinones are emerging contaminants; monitor wastewater discharge via HPLC-MS to detect trace levels (ng/L) .

- Toxicity Screening: Use in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity. Derivatives with intercalation potential may require containment to prevent DNA damage .

- Waste Management: Incinerate at >800°C with scrubbers to prevent atmospheric release of chlorinated byproducts .

Advanced: How do electron-withdrawing/donating groups modulate redox behavior in anthracene-9,10-dione derivatives?

Methodological Answer:

- Cyclic Voltammetry (CV): Measure reduction potentials (E₁/₂) in aprotic solvents (e.g., DMF). Electron-withdrawing groups (e.g., –Cl) shift E₁/₂ to more positive values, enhancing oxidative stability .

- Redox-Activity in Flow Batteries: Symmetric substitution (e.g., 1,5-dihydroxy) improves aqueous solubility and prevents low-solubility polymorphs, critical for energy storage applications. Use X-ray crystallography to confirm packing motifs .

- Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict substituent effects on electron affinity. Methoxy groups lower LUMO energy, facilitating electron acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.